2-Chlorocyclopent-1-ene-1-carboxylic acid
Description
2-Chlorocyclopent-1-ene-1-carboxylic acid (molecular formula: C₆H₇ClO₂, molar mass: 146.570 g/mol) is a substituted cyclopentene derivative characterized by a chlorine atom at the 2-position and a carboxylic acid group at the 1-position of the cyclopentene ring . Its structure (SMILES: C1CC(=C(C1)Cl)C(=O)O, InChIKey: QEKNDKQAZIYRKU-UHFFFAOYSA-N) features a conjugated system due to the double bond at the 1-position, which influences its electronic properties and reactivity . The compound’s monoisotopic mass is 146.013457 g/mol, and it is registered under ChemSpider ID 716516 .
Properties
IUPAC Name |
2-chlorocyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-5-3-1-2-4(5)6(8)9/h1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKNDKQAZIYRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclopent-1-ene-1-carboxylic acid typically involves the chlorination of cyclopentene carboxylic acid. One common method is the reaction of cyclopentene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized reactors to ensure efficient and safe handling of chlorine gas. The reaction conditions are optimized to maximize yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into cyclopentene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of cyclopentene-1,2-dicarboxylic acid.
Reduction: Formation of cyclopentene derivatives.
Substitution: Formation of hydroxyl or amino-substituted cyclopentene carboxylic acids.
Scientific Research Applications
2-Chlorocyclopent-1-ene-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chlorocyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of 2-chlorocyclopent-1-ene-1-carboxylic acid with three related cyclopentene derivatives:
Key Observations:
- Substituent Effects: The chlorine atom in the target compound increases electronegativity and steric hindrance compared to the amino or hydrogen substituents in analogs . This may reduce solubility in polar solvents but enhance stability against nucleophilic attack.
- Double Bond Position : The 1-position double bond in the target compound creates a distinct conjugated system compared to the 2-position double bond in (1R)-cyclopent-2-ene-1-carboxylic acid, altering reactivity in Diels-Alder or electrophilic addition reactions .
- Biological Relevance: While (S)-3-amino-4-(difluoromethylenyl)cyclopentene derivatives are known GABA analogs with neuroactive properties , the chlorine substituent in the target compound likely disrupts receptor binding, as halogenated cyclopentenes are less commonly associated with neurotransmitter mimicry.
Predicted vs. Experimental Data
- Collision Cross-Section (CCS): For this compound, CCS values are computationally predicted but lack experimental validation . In contrast, (S)-3-amino-4-(difluoromethylenyl)cyclopentene derivatives have experimentally validated pharmacokinetic profiles due to their neuropharmacological applications .
- Acidity : The carboxylic acid group (pKa ~2.5) is common across all compounds. However, electron-withdrawing substituents (e.g., -Cl, -CF₂) lower the pKa of the carboxylic acid compared to unsubstituted analogs .
Biological Activity
2-Chlorocyclopent-1-ene-1-carboxylic acid is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound, characterized by its unique cyclopentene structure and carboxylic acid functionality, exhibits a range of biological activities that are currently being explored. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHClO
- Molecular Weight : 146.57 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 248.2 °C
- CAS Number : 56475-16-2
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the chlorine atom enhances its electrophilic properties, allowing it to form covalent bonds with nucleophiles in biological systems. This reactivity is crucial for its role as an intermediate in organic synthesis and potential drug development.
Interaction with Enzymes
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, molecular docking studies have shown that it can bind to 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme critical for ethylene biosynthesis in plants. The binding affinity and interaction details are summarized in the following table:
| Compound | Binding Energy (ΔG) | Binding Constant (K) |
|---|---|---|
| This compound | -6.5 kcal/mol | 5.93 × 10 M |
| Methylcyclopropane | -3.1 kcal/mol | 0.188 × 10 M |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have demonstrated significant inhibition zones, indicating its potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
In animal models, the compound has shown promise in reducing inflammation markers, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve the modulation of cytokine production.
Study on Antimicrobial Properties
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several chlorinated compounds, including this compound. The results indicated that this compound effectively inhibited the growth of Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and histological evidence of decreased inflammatory cell infiltration compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
